molecular formula C7H15Cl2O3P B14646791 Diisopropyl dichloromethylphosphonate CAS No. 55696-11-2

Diisopropyl dichloromethylphosphonate

Cat. No.: B14646791
CAS No.: 55696-11-2
M. Wt: 249.07 g/mol
InChI Key: JEQBSLCMLPOLLK-UHFFFAOYSA-N
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Description

Diisopropyl dichloromethylphosphonate is an organophosphorus compound characterized by the presence of two isopropyl groups and a dichloromethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl dichloromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of dichloromethylphosphonic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water through azeotropic distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced distillation techniques and catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl dichloromethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, methylphosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisopropyl dichloromethylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl dichloromethylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby preventing substrate binding and catalysis. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but lacks the dichloromethyl group.

    Diisopropyl fluorophosphate: Contains a fluorine atom instead of the dichloromethyl group and is known for its use as a nerve agent.

    Dimethyl methylphosphonate: Contains methyl groups instead of isopropyl groups

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diisopropyl dichloromethylphosphonate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves reacting dichloromethylphosphonyl chloride with isopropyl alcohol under controlled anhydrous conditions. Key parameters include molar ratios (e.g., 1:2 for dichloromethylphosphonyl chloride to isopropyl alcohol), temperature (maintained at 0–5°C to minimize side reactions), and use of a tertiary amine (e.g., triethylamine) as an acid scavenger . Optimization requires iterative testing via gas chromatography (GC) or NMR to monitor intermediate formation and purity.

Q. How can researchers accurately measure the physicochemical properties (e.g., density, compressibility) of this compound under varying experimental conditions?

Methodological Answer: Density and compressibility can be determined using molecular dynamics (MD) simulations with force fields like GAFF or CHARMM36, validated against experimental data. For instance, at 303.15 K, deviations between simulated and experimental density values range from 1.5–3.2%, depending on the force field . Experimental validation requires high-precision densitometers and controlled pressure chambers (e.g., 0.1–100 MPa) to replicate simulation conditions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its high toxicity and reactivity, use sealed glove boxes with inert atmospheres (argon/nitrogen) and conduct skin exposure risk assessments. Immediate decontamination protocols (e.g., water rinsing for 15+ minutes) and medical monitoring for delayed neurotoxic effects are essential. Safety data sheets (SDS) recommend avoiding induction of vomiting upon ingestion and prioritizing activated charcoal administration under medical supervision .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

Methodological Answer: Combine 31^{31}P NMR (to identify phosphonate groups, expected δ ≈ 25–30 ppm) and FT-IR (P=O stretching ~1250–1300 cm1^{-1}, P-Cl ~580 cm1^{-1}). Mass spectrometry (ESI-MS or GC-MS) can detect trace impurities, such as residual dichloromethylphosphonyl chloride (m/z ~163) .

Advanced Research Questions

Q. How do computational models (e.g., GAFF vs. CHARMM36) explain deviations in predicted vs. experimental physicochemical properties?

Methodological Answer: Force field inaccuracies arise from inadequate parameterization of phosphorus-chlorine bond polarization or van der Waals interactions. For example, CHARMM36 overestimates diisopropyl ether density by 2.8% at 303.15 K due to oversimplified torsional potentials . Mitigation involves reparameterizing force fields using quantum mechanical (QM) data (e.g., MP2/cc-pVTZ calculations for bond charges).

Q. What statistical approaches resolve contradictions in toxicological data (e.g., LD50 variability across studies)?

Methodological Answer: Meta-analysis of LD50 values (e.g., 0.0027–6.4 mg/kg in mice) requires normalization for variables like administration route (intravenous vs. dermal) and animal strain. Bayesian hierarchical models can account for inter-study heterogeneity, while in vitro assays (e.g., acetylcholinesterase inhibition kinetics) provide mechanistic validation .

Q. How can researchers design experiments to reconcile discrepancies in solvent-solute interaction data for this compound?

Methodological Answer: Systematic variation of solvent polarity (e.g., hexane vs. DMSO) paired with solvatochromic probes (e.g., Reichardt’s dye) quantifies solvent effects on reaction pathways. For example, dielectric constant (ε) > 15 reduces phosphonate hydrolysis rates by stabilizing transition states .

Q. What strategies validate the accuracy of computational predictions for high-pressure behavior of this compound?

Methodological Answer: Cross-validate MD simulations (e.g., compressibility factor β at 100 MPa) with high-pressure X-ray diffraction (HP-XRD) or Raman spectroscopy. Discrepancies >5% indicate the need for pressure-dependent force field adjustments, particularly for P-Cl bond compressibility .

Properties

CAS No.

55696-11-2

Molecular Formula

C7H15Cl2O3P

Molecular Weight

249.07 g/mol

IUPAC Name

2-[dichloromethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H15Cl2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3

InChI Key

JEQBSLCMLPOLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(Cl)Cl)OC(C)C

Origin of Product

United States

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